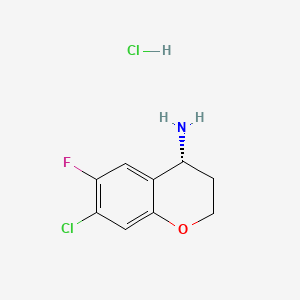

(R)-7-Chloro-6-fluorochroman-4-amine hydrochloride

CAS No.:

Cat. No.: VC20471294

Molecular Formula: C9H10Cl2FNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10Cl2FNO |

|---|---|

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | (4R)-7-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H9ClFNO.ClH/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9;/h3-4,8H,1-2,12H2;1H/t8-;/m1./s1 |

| Standard InChI Key | HTXHPUHLDBKQTM-DDWIOCJRSA-N |

| Isomeric SMILES | C1COC2=CC(=C(C=C2[C@@H]1N)F)Cl.Cl |

| Canonical SMILES | C1COC2=CC(=C(C=C2C1N)F)Cl.Cl |

Introduction

(R)-7-Chloro-6-fluorochroman-4-amine hydrochloride is a chiral compound belonging to the class of chroman derivatives. It is characterized by a unique molecular structure featuring a chlorine atom at the 7th position, a fluorine atom at the 6th position, and an amine group at the 4th position of the chroman ring. The molecular formula of this compound is C9H10Cl2FNO, with a molecular weight of approximately 238.08 g/mol .

Synthesis and Production

The synthesis of (R)-7-Chloro-6-fluorochroman-4-amine hydrochloride typically involves a multi-step organic synthesis process. The starting materials and conditions must be carefully selected to maintain the desired stereochemistry, as it is a chiral compound. Industrial production often employs automated reactors and continuous flow systems to optimize yield and purity.

Biological Activities and Potential Applications

Research indicates that (R)-7-Chloro-6-fluorochroman-4-amine hydrochloride exhibits notable biological activities. Preliminary studies suggest its potential interactions with enzymes and receptors, which may modulate their activity and influence various biochemical pathways. This compound has been explored for its possible antimicrobial, antifungal, and anticancer properties, making it a candidate for further therapeutic applications.

Similar Compounds and Structural Comparisons

Several compounds share structural similarities with (R)-7-Chloro-6-fluorochroman-4-amine hydrochloride. These include:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 7-Chloro-6-fluorochroman-4-ol | 0.97 | Contains a hydroxyl group instead of an amine group |

| 7-Chloro-6-fluorochroman-4-carboxylic acid | 0.95 | Contains a carboxylic acid group instead of an amine |

| (S)-6-Fluorochroman-4-amine | 0.93 | Lacks chlorine substituent; retains fluorine |

| (R)-7-Fluorochroman-4-amine | 0.92 | Enantiomer with similar structure but different chirality |

| 8-Fluorochroman-4-amine | 0.90 | Fluorine atom at position 8; different reactivity |

The unique combination of chlorine and fluorine substituents in (R)-7-Chloro-6-fluorochroman-4-amine hydrochloride enhances its potential reactivity and interaction with biological systems compared to these similar compounds.

Mechanism of Action and Research Directions

The mechanism of action of (R)-7-Chloro-6-fluorochroman-4-amine hydrochloride involves interactions with specific molecular targets. These interactions may modulate enzyme activity and influence cellular signaling pathways. Ongoing research aims to elucidate the detailed mechanisms by which this compound exerts its biological effects, particularly regarding oxidative stress pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume